REACTION_SMILES
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[CH3:1][C:2]1([CH3:13])[CH:3]([C:11]#[N:12])[CH:4]1[c:5]1[cH:6][cH:7][cH:8][cH:9][cH:10]1.[K+:15].[OH-:14].[OH2:16].[OH:17][CH2:18][CH2:19][OH:20]>>[CH3:1][C:2]1([CH3:13])[CH:3]([C:11](=[O:14])[OH:16])[CH:4]1[c:5]1[cH:6][cH:7][cH:8][cH:9][cH:10]1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC1(C)C(C#N)C1c1ccccc1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
O
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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OCCO
|
Name
|
|
Type
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product
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Smiles
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CC1(C)C(C(=O)O)C1c1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH3:1][C:2]1([CH3:13])[CH:3]([C:11]#[N:12])[CH:4]1[c:5]1[cH:6][cH:7][cH:8][cH:9][cH:10]1.[K+:15].[OH-:14].[OH2:16].[OH:17][CH2:18][CH2:19][OH:20]>>[CH3:1][C:2]1([CH3:13])[CH:3]([C:11](=[O:14])[OH:16])[CH:4]1[c:5]1[cH:6][cH:7][cH:8][cH:9][cH:10]1
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC1(C)C(C#N)C1c1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
OCCO
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(C)C(C(=O)O)C1c1ccccc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |